molecular formula C6H12N2 B1400646 6-Methyl-3,6-diazabicyclo[3.2.0]heptane CAS No. 1300091-93-3

6-Methyl-3,6-diazabicyclo[3.2.0]heptane

Cat. No.: B1400646
CAS No.: 1300091-93-3
M. Wt: 112.17 g/mol
InChI Key: ACXCQTFLEBVHNU-UHFFFAOYSA-N
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Description

6-Methyl-3,6-diazabicyclo[3.2.0]heptane is a heterocyclic compound with the molecular formula C₆H₁₂N₂. It is characterized by a bicyclic structure containing nitrogen atoms, making it a member of the diazabicyclo family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3,6-diazabicyclo[3.2.0]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic ketone or aldehyde, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3,6-diazabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

6-Methyl-3,6-diazabicyclo[3.2.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-3,6-diazabicyclo[3.2.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. This interaction can modulate biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
  • 3,6-Diazabicyclo[3.2.0]heptane
  • 6-Methyl-3-azabicyclo[3.2.0]heptane

Uniqueness

6-Methyl-3,6-diazabicyclo[3.2.0]heptane is unique due to its specific substitution pattern and bicyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-methyl-3,6-diazabicyclo[3.2.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-4-5-2-7-3-6(5)8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXCQTFLEBVHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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